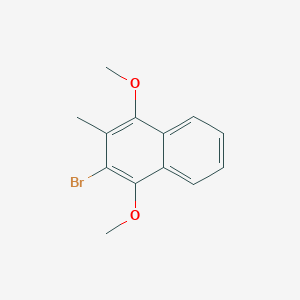

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene

Übersicht

Beschreibung

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is a heterocyclic organic compound with the molecular formula C₁₃H₁₃BrO₂ and a molecular weight of 281.15 g/mol . It is characterized by the presence of bromine, methoxy, and methyl groups attached to a naphthalene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene typically involves the bromination of 1,4-dimethoxy-3-methylnaphthalene. One common method includes the reaction of 1,4-dimethoxy-3-methylnaphthalene with bromine in dichloromethane at temperatures ranging from 0 to 20°C under an inert atmosphere . The reaction is usually completed within 2 hours, yielding the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes substitution under specific conditions:

-

Grignard Reagents : Reaction with allylmagnesium bromide in THF at 0°C in the presence of CuI yields 2-allyl-1-bromonaphthalene derivatives (47% yield) .

-

Boronic Acid Synthesis : Treatment with bis(pinacolato)diboron under palladium catalysis generates 1,4-dimethoxy-3-methyl-2-naphthylboronic acid, a key intermediate for Suzuki-Miyaura cross-coupling .

Table 1: Substitution Reaction Conditions

| Reagent/Catalyst | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| AllylMgBr, CuI | THF | 0°C → RT | 2-Allyl-1-bromo derivative | 47% |

| B₂pin₂, Pd(dppf)Cl₂ | Dioxane | 80°C | Boronic acid intermediate | 64% |

Cross-Coupling Reactions

The bromine site participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 2-methylphenylboronic acid) using Pd(PPh₃)₄ in DME/EtOH (2:1) with Na₂CO₃(aq), yielding biaryl derivatives (88% yield) .

-

Key Applications : Used to synthesize angularly fused polyaromatic compounds like benzo[c]phenanthrenes, which are pharmacologically relevant .

Reaction Mechanism:

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Transmetallation with boronic acid.

-

Reductive elimination to form the C–C bond.

Functional Group Transformations

Methoxy Group Reactivity :

-

Demethylation : Under strong acidic conditions (e.g., HBr/AcOH), methoxy groups convert to hydroxyls, forming 2-bromo-3-methyl-1,4-naphthalenediol.

-

Oxidation : Methoxy groups resist mild oxidants (e.g., KMnO₄) but form quinones under harsh conditions (CrO₃/H₂SO₄).

Methyl Group Reactivity :

-

Halogenation : The methyl group at position 3 undergoes radical bromination with NBS to form 3-(bromomethyl) derivatives .

Comparative Reactivity with Analogues

Industrial and Synthetic Utility

-

Pharmaceutical Intermediates : Serves as a precursor for anti-inflammatory agents by modulating COX-2 inhibition .

-

Material Science : Used in synthesizing organic semiconductors due to its planar aromatic structure .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Chemistry

Intermediate in Organic Synthesis

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can be involved in several types of chemical reactions, including:

- Substitution Reactions : Producing derivatives such as 1,4-dimethoxy-3-methyl-naphthylamines or thiols.

- Oxidation Reactions : Leading to the formation of 1,4-naphthoquinones.

- Reduction Reactions : Resulting in 1,4-dimethoxy-3-methylnaphthalene.

This compound's ability to participate in diverse chemical transformations makes it valuable for organic chemists seeking to create new materials or study reaction mechanisms.

Potential Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Its interactions with biological macromolecules suggest potential therapeutic applications. The bromine atom and methoxy groups enhance its binding affinity to specific molecular targets involved in inflammatory pathways. This makes it a candidate for drug development aimed at treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

- Inflammatory Pathways : Investigations have shown that it interacts with enzymes and receptors that play roles in inflammation. Understanding these interactions is crucial for evaluating its therapeutic potential.

- Drug Development : As a lead compound, it has been studied for its efficacy in developing new anti-inflammatory drugs .

Industrial Applications

Production of Dyes and Pigments

Beyond its chemical and biological applications, this compound is also utilized in the production of dyes and pigments. Its unique structure allows it to serve as a precursor for various specialty chemicals used in industrial processes .

Wirkmechanismus

The exact mechanism of action of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in inflammatory pathways. The bromine atom and methoxy groups play crucial roles in its binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-3-methyl-1,4-naphthalenediol: Similar structure but with hydroxyl groups instead of methoxy groups.

1-Bromo-4-methylnaphthalene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

Uniqueness

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene (C₁₃H₁₃BrO₂) is a synthetic compound with notable chemical properties due to the presence of bromine and methoxy groups. This article explores its biological activity, particularly its interactions with biological macromolecules, potential medicinal applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Bromine atom : Enhances reactivity and potential biological interactions.

- Methoxy groups : Contribute to its binding affinity with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways. The bromine atom and methoxy groups are believed to enhance its binding efficiency, making it a candidate for anti-inflammatory and analgesic drug development .

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. These effects are linked to its interactions with inflammatory mediators and pathways. The compound's potential as a therapeutic agent is supported by various studies that highlight its efficacy in modulating inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound display significant antimicrobial properties. The presence of halogen substituents, such as bromine, is often correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Bromo-3-methyl-1,4-naphthalenediol | Contains hydroxyl groups instead of methoxy | Lacks electron-donating methoxy groups |

| 1-Bromo-4-methylnaphthalene | Lacks methoxy groups | Less reactive due to fewer electron-withdrawing groups |

| 2-Methoxy-1-bromo-3-methyl-naphthalene | Contains one methoxy group | Different reactivity profile due to fewer substituents |

The uniqueness of this compound lies in the combination of both bromine and methoxy groups, which enhances its chemical reactivity and biological activity compared to similar compounds .

Study on Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of various naphthalene derivatives included this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for its therapeutic use in inflammatory diseases .

Antibacterial Testing

In another study assessing the antibacterial efficacy of halogenated naphthalenes, this compound was tested against several bacterial strains. The compound exhibited promising results with MIC values comparable to known antibiotics, indicating its potential as an antimicrobial agent .

Eigenschaften

IUPAC Name |

2-bromo-1,4-dimethoxy-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO2/c1-8-11(14)13(16-3)10-7-5-4-6-9(10)12(8)15-2/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXIIJPKDYZUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303335 | |

| Record name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53772-33-1 | |

| Record name | NSC157901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.